2,4-Difluoro-5-(2-methylpropanamido)benzoic acid
CAS No.: 1183740-54-6
Cat. No.: VC2828254
Molecular Formula: C11H11F2NO3
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183740-54-6 |
|---|---|
| Molecular Formula | C11H11F2NO3 |
| Molecular Weight | 243.21 g/mol |
| IUPAC Name | 2,4-difluoro-5-(2-methylpropanoylamino)benzoic acid |
| Standard InChI | InChI=1S/C11H11F2NO3/c1-5(2)10(15)14-9-3-6(11(16)17)7(12)4-8(9)13/h3-5H,1-2H3,(H,14,15)(H,16,17) |
| Standard InChI Key | ZGVYKILXYSAKML-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F |
| Canonical SMILES | CC(C)C(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F |
Introduction
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzoic acid backbone, two fluorine atoms, and a 2-methylpropanamide substituent. This compound is classified under substituted benzoic acids, with functional groups such as amides and halogens (fluorine) that significantly influence its chemical behavior and reactivity .
Synthesis
The synthesis of 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid typically involves multiple steps, requiring specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Aprotic solvents are often used to enhance the efficiency of amide bond formation.
Applications in Medicinal Chemistry
This compound is a valuable candidate for further exploration in medicinal chemistry due to its unique structural features, which may impart specific biological activities. Research on similar compounds suggests that modifications in substituents can lead to varied pharmacological effects, indicating potential selective activity against certain biological targets.
Research Findings
Studies on fluorinated compounds, including those similar to 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid, have shown enhanced stability and reactivity profiles compared to their non-fluorinated counterparts. This suggests potential applications in drug development, where stability and specificity are crucial.
Chemical Reactions
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid can participate in various chemical reactions, including nucleophilic substitutions and amide bond formations. These reactions often require specific catalysts or conditions to proceed efficiently.
Biological Activity
The biological activity of 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is influenced by its structural features, which may allow it to interact with specific enzymes or receptors. Further research is needed to fully understand its potential pharmacological effects and therapeutic applications.
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